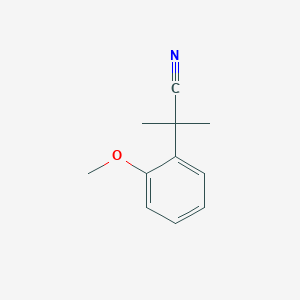

3-苯基-1-(2-吡啶基)-1-丙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

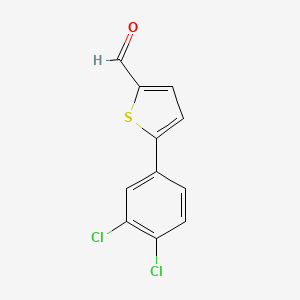

3-Phenyl-1-(2-pyridyl)-1-propanone is a compound that can be associated with a variety of chemical reactions and possesses certain physical and chemical properties that are of interest in the field of organic chemistry. The compound is related to the family of α,β-unsaturated ketones and can be involved in various synthesis pathways and chemical transformations.

Synthesis Analysis

The synthesis of compounds related to 3-Phenyl-1-(2-pyridyl)-1-propanone often involves the formation of carbon-nitrogen bonds and the introduction of aromatic systems. For instance, the synthesis of 1-[3-(Trifluoromethyl)phenyl]-2-propanone from 1-bromo-3-(trifluoromethyl)benzene via Grignard reaction and subsequent oxidation is an example of how similar ketones can be prepared . Additionally, the formation of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones through oxidative cyclization of 1-phenylhydrazono chromen-2-ones with copper acetate as a catalyst shows the potential for complex cyclization reactions in the synthesis of related compounds .

Molecular Structure Analysis

The molecular structure of compounds similar to 3-Phenyl-1-(2-pyridyl)-1-propanone has been elucidated using various spectroscopic and crystallographic techniques. For example, the molecular structure of 3,3'-[1,2-ethanediylbis(oxy-2,1-phenylene)]bis[1-(2-pyridyl)-2-propen-1-one] was determined by X-ray single-crystal diffraction, revealing coplanar pyridine and phenyl planes and significant dihedral angles between asymmetric units . This suggests that 3-Phenyl-1-(2-pyridyl)-1-propanone may also exhibit interesting structural features that could influence its reactivity and interactions.

Chemical Reactions Analysis

Chemical reactions involving compounds like 3-Phenyl-1-(2-pyridyl)-1-propanone can be diverse. The polarographic behavior of pyridyl analogues of chalcone, which are structurally related, indicates that such compounds undergo reduction in both acidic and basic conditions, with the potential for cyclization to form chromannones . Furthermore, the gas-phase pyrolytic reactions of 3-phenoxy and 3-phenylsulfanyl-1-propanol derivatives demonstrate that these compounds can decompose to yield phenol, thiophenol, and toluene, suggesting that 3-Phenyl-1-(2-pyridyl)-1-propanone may also participate in pyrolytic reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Phenyl-1-(2-pyridyl)-1-propanone can be inferred from studies on similar compounds. For instance, the luminescent and magnetic properties of metal–organic coordination complexes based on carboxylic acids with pyridyl groups indicate that the presence of pyridyl groups can impart interesting optical and magnetic characteristics . Additionally, quantum computational analysis of 3-(2-hydroxyphenyl)-1-phenyl propanone provides insights into molecular geometry, bond lengths, bond angles, and electronic properties such as HOMO-LUMO energy gaps, which are relevant for understanding the behavior of 3-Phenyl-1-(2-pyridyl)-1-propanone .

科学研究应用

1. 对映选择性合成

3-苯基-1-(2-吡啶基)-1-丙酮衍生物作为各种化合物的对映选择性合成中关键的中间体。例如,一项研究证明了使用酿酒酵母还原酶不对称合成(S)-3-氯-1-苯基-1-丙醇,实现了较高的对映选择性。该过程涉及在大肠杆菌中表达的微生物还原酶,确定酵母还原酶 YOL151W 具有高活性,从而专属生成 (S)-醇产物 (Choi 等人,2010 年)。

2. 法医杂质分析

该化合物及其衍生物在法医学中至关重要,尤其是在杂质分析中。研究调查了 1-苯基-2-丙酮(一种结构相似的化合物)在长期储存过程中的降解产物,为甲基苯丙胺杂质分析提供了有价值的信息 (Tsujikawa 等人,2021 年)。另一项研究重点关注 P2P 衍生的苯丙胺合成杂质的法医分析,探讨了茚满副产物的存在,并有助于合成路线的区分 (Power 等人,2017 年)。

3. 催化和化学合成

该化合物用于催化和化学合成过程。研究探讨了氧气和 Pt/Al2O3 催化剂的还原温度对 1-苯基-1,2-丙二酮的对映选择性氢化的影响,揭示了还原温度和氧气存在对实现高对映体过量的意义 (Toukoniitty 等人,2000 年)。另一项研究证明了 3-苯基-2-(1-H-吡咯-1-基)丙酸作为合成单环-2-氮杂环丁酮的酮烯源,突出了反应的受控非对映选择性 (Behzadi 等人,2015 年)。

4. 材料科学

在材料科学领域,衍生物 3-(4-羟基苯基)丙酸已被探索为一种可再生结构单元,用于提高分子对苯并恶嗪环形成的反应性,展示了其在材料科学应用中的潜力 (Trejo-Machin 等人,2017 年)。

5. 抗菌活性

一项研究测试了 1-(2.5-二羟基苯基)-(3-吡啶-2-基)-丙烯酮化合物对粪肠球菌和大肠杆菌的抗菌活性,尽管结果显示在每个测试浓度下都没有抑制区,但突出了在这一领域进行进一步研究的必要性 (Wibowo 等人,2021 年)。

未来方向

属性

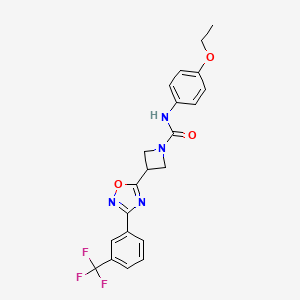

IUPAC Name |

3-phenyl-1-pyridin-2-ylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c16-14(13-8-4-5-11-15-13)10-9-12-6-2-1-3-7-12/h1-8,11H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAXVQHXHJNNNBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)C2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenyl-1-(2-pyridyl)-1-propanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(3-Cyanophenyl)-2-methoxyethyl]prop-2-enamide](/img/structure/B3011918.png)

![1-Cyclopropyl-1,4,6,7-tetrahydropyrano[3,4-d]imidazole hydrochloride](/img/structure/B3011920.png)

![(2,4-dimethylphenyl)[6-fluoro-1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B3011921.png)

![N-(3-ethoxypropyl)-N'-{3-[2-(1-phenyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea](/img/structure/B3011922.png)

![Tert-butyl N-(5-amino-2-bicyclo[2.2.1]heptanyl)carbamate;hydrochloride](/img/structure/B3011923.png)

![2-Butenedinitrile, 2-amino-3-[(2-pyridinylmethylene)amino]-](/img/structure/B3011928.png)